3-Benzyloxy-4-bromo-5-ethoxybenzoic acid

Catalog No.
S14265526
CAS No.
M.F
C16H15BrO4
M. Wt
351.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Benzyloxy-4-bromo-5-ethoxybenzoic acid

Product Name

3-Benzyloxy-4-bromo-5-ethoxybenzoic acid

IUPAC Name

4-bromo-3-ethoxy-5-phenylmethoxybenzoic acid

Molecular Formula

C16H15BrO4

Molecular Weight

351.19 g/mol

InChI

InChI=1S/C16H15BrO4/c1-2-20-13-8-12(16(18)19)9-14(15(13)17)21-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,18,19)

InChI Key

LFNPBMGDMMTLIY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)O)OCC2=CC=CC=C2)Br

3-Benzyloxy-4-bromo-5-ethoxybenzoic acid is an organic compound characterized by its unique molecular structure, which includes a benzyloxy group, a bromine atom, and an ethoxy group attached to a benzoic acid backbone. Its molecular formula is C15H15BrO4C_{15}H_{15}BrO_4 with a molecular weight of approximately 345.19 g/mol. The compound is typically represented as follows:

Structure C6H4(Br)(OCH2C2H5)(COOH)\text{Structure }C_6H_4(Br)(OCH_2C_2H_5)(COOH)

This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the presence of multiple functional groups that can participate in various

  • Esterification: This compound can react with alcohols to form esters, particularly when treated with an acid catalyst.
  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, leading to different derivatives.
  • Reduction: The bromine substituent can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
  • Oxidation: Under certain conditions, the benzyloxy or ethoxy groups may be oxidized to form corresponding carbonyl compounds.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of 3-Benzyloxy-4-bromo-5-ethoxybenzoic acid can be achieved through several methods:

  • Bromination: Starting from 3-Benzyloxy-4-ethoxybenzoic acid, bromination can be performed using bromine or N-bromosuccinimide in a suitable solvent like dichloromethane.
  • Esterification: The carboxylic acid group may react with ethyl alcohol under acidic conditions to yield the ethoxy derivative.
  • Protective Group Strategy: The benzyloxy group can be introduced using benzyl chloride in the presence of a base such as sodium hydroxide.

These methods emphasize the compound's synthetic accessibility and potential for further modification.

3-Benzyloxy-4-bromo-5-ethoxybenzoic acid has potential applications in various fields:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Given its structural features, it may be explored for developing new therapeutic agents targeting specific diseases.
  • Material Science: Its derivatives could be utilized in creating advanced materials due to their unique chemical properties.

Interaction studies involving 3-Benzyloxy-4-bromo-5-ethoxybenzoic acid are crucial for understanding its biological implications. Research on similar compounds indicates that interactions with enzymes or receptors could lead to significant biological effects. Investigating binding affinities and mechanisms of action through techniques such as molecular docking or enzyme inhibition assays would provide insights into its potential therapeutic roles.

Several compounds share structural similarities with 3-Benzyloxy-4-bromo-5-ethoxybenzoic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-Benzyloxy-4-methoxybenzoic acidContains a methoxy group instead of an ethoxy groupPotentially different solubility and reactivity
4-Bromo-3,5-dimethoxybenzoic acidTwo methoxy groups at different positionsEnhanced electron-donating effects due to multiple methoxy groups
Methyl 3-bromo-4-hydroxybenzoateHydroxyl group replaces the ethoxy groupIncreased polarity and potential hydrogen bonding

Uniqueness

The uniqueness of 3-Benzyloxy-4-bromo-5-ethoxybenzoic acid lies in its specific combination of functional groups (bromine, ethoxy, and benzyloxy) which influence its chemical reactivity and potential applications compared to other similar compounds. This distinct structural arrangement may lead to unique biological activities and properties that warrant further investigation.

XLogP3

3.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

350.01537 g/mol

Monoisotopic Mass

350.01537 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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